Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several interesting functional groups, including a triazoloquinoline group, a thiophene group, and an acetamido group. These groups are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The triazoloquinoline group, for example, is a fused ring system containing nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been focusing on the synthesis of novel heterocyclic compounds, including derivatives of thienoquinolines and triazoloquinolines, due to their potential applications in drug discovery and material science. A study by Awad et al. (1991) explores the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives through various chemical reactions, demonstrating the versatility of these compounds in synthesizing complex structures (Awad, Abdel-rahman, & Bakhite, 1991). Similarly, Fathalla (2015) discusses the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the chemical flexibility of triazoloquinoline derivatives in creating bioactive molecules (Fathalla, 2015).
Biological Activities and Therapeutic Potential
The exploration of biological activities is a crucial aspect of research on triazoloquinoline derivatives. Sarges et al. (1990) investigated 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, identifying compounds with potential as novel and rapid-acting antidepressant agents. This study highlights the compound's affinity for adenosine receptors, suggesting a mechanism for its antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990). Another significant contribution is by Alswah et al. (2013), which synthesized novel quinoxaline derivatives from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, showing promising anticonvulsant activities (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions .
Mode of Action
This compound interacts with its target, the A2B receptor, by binding to it . This interaction can lead to various changes, such as the regulation of angiogenic factors like basic fibroblast growth factor and vascular endothelial growth factor .
Biochemical Pathways
The interaction of this compound with the A2B receptor affects pathways related to angiogenesis . This can lead to downstream effects such as the regulation of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of angiogenic factors and potentially the reduction of metastasis and regulation of oral squamous cell carcinoma .
Action Environment
Factors such as temperature have been noted to influence the synthesis of related compounds
Future Directions
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-2-32-24(31)22-18(16-8-4-3-5-9-16)14-33-23(22)26-21(30)15-34-25-28-27-20-13-12-17-10-6-7-11-19(17)29(20)25/h3-14H,2,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMDFUGYVOKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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